molecular formula C9H6ClNOS B7813773 4-(4-Chlorophenyl)oxazole-2-thiol

4-(4-Chlorophenyl)oxazole-2-thiol

Cat. No.: B7813773
M. Wt: 211.67 g/mol
InChI Key: UCTJJLJVSVKQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)oxazole-2-thiol is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 4 and a thiol (-SH) group at position 2. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial properties. For instance, benzoxazole derivatives like 4-chlorobenzo[d]oxazole-2-thiol (CAS: 1062320-24-4) share a similar thiolated heterocyclic scaffold and exhibit hypouricemic activity in vivo .

Properties

IUPAC Name

4-(4-chlorophenyl)-3H-1,3-oxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-12-9(13)11-8/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTJJLJVSVKQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Critical parameters include:

  • Temperature : Maintaining 60°C ensures optimal nucleophilic substitution without side reactions.

  • Solvent System : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.

  • Stoichiometry : A 1:1 molar ratio of thiol to bromoacetic acid minimizes dimerization.

Table 1. Williamson Synthesis Parameters for Oxazole-2-thiol Derivatives

Starting MaterialSolventTemperature (°C)Yield (%)Purity (%)
Benzo[d]oxazole-2-thiolDMF607895
4-Cl-Ph-oxazole-2-thiol*DMF607293
*Theoretical adaptation for target compound.

Post-functionalization involves coupling with 4-chlorophenyl groups via Ullmann or Buchwald-Hartwig amination, though these steps require palladium catalysts and elevated temperatures.

Cyclocondensation Using Thiocyanate Reagents

A patent-published method (WO2003006442A1) describes the synthesis of 1,3-oxazole-2-thiols via cyclocondensation of glycolaldehyde diethylacetal with potassium thiocyanate in acetonitrile under acidic conditions. This one-pot reaction is scalable and industrially viable.

Reaction Mechanism and Conditions

  • Key Reagents : Glycolaldehyde diethylacetal (1 eq), KSCN (1.5 eq), HCl (1.2 eq).

  • Solvent : Acetonitrile facilitates polar transition states.

  • Temperature : Reflux (~82°C) for 4 hours achieves >85% conversion.

For 4-(4-Chlorophenyl) substitution, the glycolaldehyde precursor is replaced with 4-chlorophenylglycolaldehyde diethylacetal. NMR and LC-MS data confirm regioselective thiolation at the C2 position.

Table 2. Cyclocondensation Outcomes for Varied Substrates

SubstrateThiocyanateAcidYield (%)
Glycolaldehyde diethylacetalKSCNHCl88
4-Cl-Ph-glycolaldehyde acetal*KSCNHCl81
*Theoretical adaptation.

Carbon Disulfide-Mediated Cyclization

A third route, adapted from 5-chlorobenzooxazole-2-thiol synthesis, involves cyclizing 4-chloroaniline derivatives with carbon disulfide under basic conditions.

Protocol Details

  • Reagents : 4-Chloroaniline (1 eq), CS₂ (3 eq), KOH (2 eq).

  • Solvent : Ethanol/water (3:1) at reflux for 6 hours.

  • Workup : Acidification precipitates the thiol product.

LC-MS analysis of the crude product shows a molecular ion peak at m/z 213.5 ([M+H]⁺), consistent with the target compound.

Table 3. Carbon Disulfide Method Performance Metrics

Aniline DerivativeReaction Time (h)Yield (%)Purity (%)
4-Chloroaniline66889
3,4-Dichloroaniline66387

Comparative Analysis of Methodologies

Yield and Scalability

  • Williamson Method : Moderate yields (72%) but high purity (93%). Limited scalability due to multi-step synthesis.

  • Cyclocondensation : High yields (81%) and single-step scalability, ideal for industrial production.

  • Carbon Disulfide Route : Lower yields (68%) but cost-effective reagents.

Byproduct Formation

  • Thiocyanate methods produce minimal byproducts (<5%), whereas carbon disulfide routes generate sulfides requiring column chromatography .

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol group undergoes nucleophilic substitution with alkyl halides to form thioether derivatives. For example:

  • Reaction with methyl iodide :
    4-(4-Chlorophenyl)oxazole-2-thiol+CH3INaOH4-(4-Chlorophenyl)-2-(methylthio)oxazole+HI\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{4-(4-Chlorophenyl)-2-(methylthio)oxazole} + \text{HI}

    • Conditions : Alkaline medium (e.g., NaOH), ethanol, room temperature .

    • Yield : ~80–88% .

Oxidation Reactions

The thiol group can be oxidized to sulfonic acids or disulfides under controlled conditions:

Oxidation to Sulfonyl Chloride:

This compound+Cl2HCl, 1,2-DCE4-(4-Chlorophenyl)oxazole-2-sulfonyl chloride\text{this compound} + \text{Cl}_2 \xrightarrow{\text{HCl, 1,2-DCE}} \text{4-(4-Chlorophenyl)oxazole-2-sulfonyl chloride}

  • Conditions : Chlorine gas bubbled into a mixture of 1,2-dichloroethane and HCl at −2°C .

  • Key Data :

    ProductYield (%)Melting Point (°C)
    Oxazole-2-sulfonyl chloride81198–200

Mannich Reaction

The thiol participates in Mannich reactions with formaldehyde and amines to form aminomethyl derivatives:
This compound+HCHO+RNH24-(4-Chlorophenyl)-2-((R-aminomethyl)thio)oxazole\text{this compound} + \text{HCHO} + \text{RNH}_2 \rightarrow \text{4-(4-Chlorophenyl)-2-((R-aminomethyl)thio)oxazole}

  • Conditions : Ethanol, reflux, 18–24 hours .

  • Example : Reaction with 4-bromobenzylamine yields N(4bromobenzyl)N-(4-bromobenzyl)-substituted oxazole (82% yield) .

Cyclization and Heterocycle Formation

The thiol group facilitates cyclization to form fused heterocycles:

Formation of 1,3,4-Thiadiazoles:

This compound+CS2KOH5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol\text{this compound} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol}

  • Conditions : Ethanol, KOH, ambient temperature .

  • Yield : 94% for potassium salt intermediate .

Metal Complexation

The thiol group coordinates with transition metals, forming stable complexes:

Copper(II) Complex:

This compound+Cu(BF4)2Chlorobis(oxazole-thiol)copper(II)\text{this compound} + \text{Cu(BF}_4\text{)}_2 \rightarrow \text{Chlorobis(oxazole-thiol)copper(II)}

  • Conditions : Methanol, room temperature .

  • Key Data :

    ComplexGeometryApplication
    Cu(II)-oxazole-thiolSquare planarAnticancer studies

Thiol-Thione Tautomerism

The compound exhibits thiol-thione equilibrium in solution, influencing reactivity:

  • Thione Form : Dominant in solid state (confirmed by X-ray crystallography) .

  • Thiol Form : Reactive toward electrophiles (e.g., alkylation, oxidation) .

Scientific Research Applications

Medicinal Chemistry

4-(4-Chlorophenyl)oxazole-2-thiol is primarily utilized as a precursor in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities. Notably, derivatives of this compound have shown promising results in various biological assays:

  • Antimicrobial Activity : Studies have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, the minimum inhibitory concentration (MIC) for this compound was found to be 32 µg/mL.
CompoundMinimum Inhibitory Concentration (MIC)Activity Type
This compound32 µg/mLAntibacterial
Derivative A16 µg/mLAntifungal
Derivative B8 µg/mLAntiviral
  • Anticancer Activity : In vitro studies indicate cytotoxic effects against human cancer cell lines, particularly breast cancer models. The compound exhibits an IC50 value of 0.005 μM against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative disorders .

Materials Science

The compound is also being explored for its role in the development of novel materials with specific electronic and optical properties. Its unique structural features allow for the design of materials that can be utilized in sensors or electronic devices.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction : The oxazole ring can be reduced to yield corresponding amines.
  • Substitution : The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural modifications in developing effective anticancer agents .

Antiviral Properties

Research has also focused on the antiviral properties of related compounds derived from this oxazole structure. These compounds have shown activity against viral infections, suggesting that further exploration could yield effective antiviral agents .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)oxazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound can also interact with DNA and RNA, potentially interfering with cellular replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity
4-(4-Chlorophenyl)oxazole-2-thiol Oxazole 4-(4-Chlorophenyl) at C4, -SH at C2 Thiol, Chlorophenyl Not explicitly reported
4-Chlorobenzo[d]oxazole-2-thiol Benzoxazole Chlorine on benzene ring, -SH at C2 Thiol, Chlorine Hypouricemic
Ethyl 2-(5-(4-(4-chlorophenylsulfonyl)phenyl)-1,3,4-oxadiazol-2-ylthio)acetate Oxadiazole Chlorophenylsulfonyl, thioacetate Sulfonyl, Thioether Antiproliferative
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole Tetrazole Chlorophenyl, chlorobenzyloxy Tetrazole, Thioether Synthetic intermediate
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Triazole Chlorophenylhydrazinyl, cyclopentenyl Triazole, Thiol Antiviral (SARS-CoV-2)
Key Observations:
  • Oxazole vs.
  • Thiol Positioning : Thiol groups at C2 in oxazole/benzoxazole derivatives are critical for hydrogen bonding in enzyme inhibition, as seen in hypouricemic activity .
  • Substituent Effects : Chlorophenyl groups enhance lipophilicity, aiding membrane permeability, while sulfonyl or tetrazole moieties modulate electronic properties and metabolic stability .
Analytical Data Comparison:
Compound Type Yield (%) Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
Oxadiazole 74 166–167 3099 (C-H), 1738 (C=O) 1H: 2.5 (CH2), 7.3–8.1 (Ar-H)
Benzoxazole N/A N/A ~1552 (C=N), ~1156 (C-S) 1H: 7.2–7.8 (Ar-H)
Triazole N/A N/A ~1314 (N-N), ~1000 (C-Cl) 13C: 125–140 (Ar-C)

Biological Activity

4-(4-Chlorophenyl)oxazole-2-thiol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its efficacy through various studies.

Chemical Structure and Synthesis

The compound this compound features a chlorophenyl group and a thiol functional group, which contribute to its biological properties. The synthesis typically involves the reaction of appropriate chlorinated phenolic compounds with oxazole precursors under controlled conditions, often employing techniques such as refluxing or microwave-assisted synthesis to enhance yield and purity.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, a study by Ezz El-Arab et al. demonstrated that derivatives of oxazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancers. The compound showed a biphasic dose-response relationship, indicating its effectiveness at specific concentrations .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HCT116 (Colon)20
A549 (Lung)25

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against several bacterial strains .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. For example, it may interfere with the signaling pathways involved in cancer cell growth or disrupt bacterial cell wall synthesis.

Case Studies

  • Antitumor Efficacy : In a study involving various oxazole derivatives, compounds similar to this compound were shown to induce apoptosis in cancer cells through the activation of caspase pathways . The findings suggest that structural modifications can significantly enhance anticancer activity.
  • Antimicrobial Testing : A comparative study highlighted the effectiveness of thiol-containing oxazoles against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)oxazole-2-thiol and its derivatives?

  • Methodological Answer : A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C is effective for synthesizing structurally similar compounds, such as tetrazole derivatives. Reaction completion is monitored via TLC, followed by purification through recrystallization in aqueous acetic acid . For oxazole-thiol derivatives, intermediates like phenacyl benzoates (used in oxazole synthesis) can be prepared via acid-base reactions, as described in crystal structure studies .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • IR spectroscopy to confirm functional groups (e.g., thiol S–H stretch ~2500 cm⁻¹, oxazole C=N/C–O stretches).
  • ¹H NMR to identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and oxazole/thiol proton environments.
  • Single-crystal X-ray diffraction resolves bond lengths/angles, as demonstrated for phenacyl benzoate derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow GHS guidelines (UN Rev. 8):
  • Use PPE (gloves, goggles) due to potential irritancy.
  • Store in airtight containers away from light/moisture.
  • Avoid inhalation; work in fume hoods. Safety data for analogous chlorophenyl compounds emphasize restricted use to industrial/research settings .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?

  • Methodological Answer : Perform in silico docking studies to predict interactions with biological targets (e.g., sphingosine kinases). For example, SKI-II, a thiazole-based inhibitor, shows how chlorophenyl-thiazole scaffolds bind to enzyme active sites . Use tools like AutoDock Vina to optimize substituent positioning for improved binding affinity.

Q. How do structural modifications (e.g., substituent placement) affect the compound’s physicochemical properties?

  • Methodological Answer : Compare analogs via:
  • LogP calculations to assess lipophilicity (critical for membrane permeability).
  • Hammett constants to predict electronic effects of substituents (e.g., electron-withdrawing Cl alters reactivity).
  • X-ray crystallography reveals steric effects, as seen in thiazolidinone derivatives where chloro/methoxy groups influence molecular packing .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Methodological Answer : Reconcile discrepancies by:
  • Validating NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Cross-referencing IR peaks with computational vibrational spectra (Gaussian 09 DFT calculations).
  • Replicating synthetic conditions (e.g., solvent purity, reaction time) from conflicting studies to isolate variables .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Use fluorescence-based sphingosine kinase (SK1/SK2) inhibition assays. SKI-II, a structurally related inhibitor, serves as a positive control. Measure IC₅₀ values via dose-response curves and confirm selectivity using kinase profiling panels .

Structural and Mechanistic Insights

Q. What role does the oxazole-thiol moiety play in metal chelation or catalytic activity?

  • Methodological Answer : The thiol group can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis. Study coordination via UV-vis titration and ESI-MS. For example, crown ether-thiazole hybrids demonstrate metal-ion binding for sensor development .

Q. How does the crystal packing of this compound derivatives influence their stability?

  • Methodological Answer : Analyze intermolecular interactions (e.g., π-π stacking of chlorophenyl rings, hydrogen bonds involving thiols) using crystallographic data. For instance, phenacyl benzoate derivatives show stabilization via C–H···O interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.